BenchChemオンラインストアへようこそ!

hCAII-IN-9

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor-Associated hCA IX

hCAII-IN-9 (CAS 2878477-18-8), designated as compound 11 in its foundational study, is a sulfonamide-substituted benzamide derivative that functions as a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms. Its reported inhibitory activity, established via a stopped-flow CO2 hydrase assay, differentiates it from first-line standards like acetazolamide through a pronounced selectivity window favoring the tumor-associated isoform hCA IX over the widely expressed cytosolic isoform hCA II.

Molecular Formula C15H16ClN3O5S2
Molecular Weight 417.9 g/mol
Cat. No. B11929029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAII-IN-9
Molecular FormulaC15H16ClN3O5S2
Molecular Weight417.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl)C
InChIInChI=1S/C15H16ClN3O5S2/c1-8-3-9(2)5-10(4-8)15(20)19-12-6-11(16)13(25(17,21)22)7-14(12)26(18,23)24/h3-7H,1-2H3,(H,19,20)(H2,17,21,22)(H2,18,23,24)
InChIKeyUPGBBLHZTSGOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hCAII-IN-9: Carbonic Anhydrase Inhibitor with Quantified Isoform Selectivity for Scientific Procurement


hCAII-IN-9 (CAS 2878477-18-8), designated as compound 11 in its foundational study, is a sulfonamide-substituted benzamide derivative that functions as a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms [1]. Its reported inhibitory activity, established via a stopped-flow CO2 hydrase assay, differentiates it from first-line standards like acetazolamide through a pronounced selectivity window favoring the tumor-associated isoform hCA IX over the widely expressed cytosolic isoform hCA II [1]. This profile is critical for research applications where minimizing off-target inhibition of hCA II is necessary to avoid physiological side effects [1].

Why Generic hCA Inhibitors Cannot Replace hCAII-IN-9 in Isoform-Sensitive Applications


Substituting hCAII-IN-9 with a generic carbonic anhydrase inhibitor like acetazolamide (AAZ) or a non-selective analog introduces a high risk of confounding experimental outcomes due to vastly different isoform selectivity profiles [1]. While AAZ inhibits hCA II and hCA IX with near-equivalent potency, hCAII-IN-9 demonstrates a 6.9-fold selectivity preference for hCA IX over hCA II [1]. This divergence means that in models where hCA II inhibition is an off-target liability, generic inhibitors will produce a fundamentally different pharmacological fingerprint, undermining the validity of target validation studies and leading to flawed compound selection decisions [1].

Quantitative Differentiation of hCAII-IN-9 Against Scientific Comparators


hCAII-IN-9 Demonstrates a 6.9-Fold Selectivity for hCA IX Over hCA II, Unlike the Non-Selective Standard Acetazolamide

hCAII-IN-9 preferentially inhibits the tumor-associated transmembrane isoform hCA IX over the cytosolic hCA II [1]. The internal selectivity ratio calculated from its IC50 values is 6.9 for hCA IX. In contrast, the standard clinical inhibitor acetazolamide (AAZ) displays a near-identical inhibitory profile for both isoforms, resulting in a selectivity ratio of approximately 1.1 [1]. This confirms that hCAII-IN-9 is a functionally biased tool compared to the non-selective benchmark.

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor-Associated hCA IX

hCAII-IN-9 is a 6-Fold More Potent hCA IX Inhibitor Than Acetazolamide in Head-to-Head Enzymatic Assays

In direct comparisons under identical assay conditions, hCAII-IN-9 exhibits an IC50 of 0.17 ± 0.05 μM against hCA IX, which is significantly lower than the standard drug acetazolamide, which records an IC50 of 1.08 ± 0.02 μM [1]. This represents an approximate 6.4-fold increase in potency against this therapeutically relevant isoform.

Enzymatic Potency hCA IX Inhibition Standard-of-Care Comparator

Functional Selectivity Profile of hCAII-IN-9 Contrasts with Compound 9, a Close Structural Analog with Inverse Selectivity

While hCAII-IN-9 (compound 11) selectively inhibits hCA IX over hCA II, its close structural analog compound 9 (IC50 hCA II: 0.18 μM) exhibits the inverse profile, potently inhibiting hCA II but showing only 22.31% inhibition of hCA IX at the screening concentration [1]. This demonstrates that minor structural modifications in the benzamide series lead to a complete inversion of isoform targeting, prohibiting any assumption of functional equivalence between analogs.

Structural Analog Comparison Isoform Selectivity Structure-Activity Relationship

Cytotoxicity Profile of hCAII-IN-9 in Normal Cell Lines Distinguishes it from the Cytotoxic Standard Cisplatin

The safety margin was evaluated in BHK-21 and HEK-293 T normal cell lines via MTT assay at a concentration of 100 μM [1]. hCAII-IN-9 demonstrates a clear viability advantage over the chemotherapeutic standard cisplatin, preserving 48% BHK-21 viability and 72% HEK-293 T viability. In contrast, cisplatin reduces viability to 21% and 23% in the respective cell lines, highlighting a distinct toxicological profile.

Cytotoxicity Profiling Safety Margin In vitro Toxicology

In Silico ADME Analysis Predicts hCAII-IN-9 Has No Blood-Brain Barrier Permeability, Defining Its Peripheral Restriction

Using the SwissADME boiled-egg model, the foundational study predicts that hCAII-IN-9 is not a blood-brain barrier (BBB) permeant, a property it shares with closely related analogs such as compounds 9, 10, 12, and 18 [1]. This prediction, however, is paired with a predicted 'low' gastrointestinal (GI) absorption for hCAII-IN-9, in contrast to the 'high' GI absorption predicted for compounds 9 and 10, which is a clear ADME differentiator within the series [1].

Blood-Brain Barrier ADME Prediction Peripheral Restriction

Validated Application Scenarios for hCAII-IN-9 Based on Quantitative Evidence


Profiling hCA IX-Dependent Tumor Acidosis Without hCA II Off-Target Interference

Researchers investigating the role of hCA IX in tumor microenvironment acidosis can employ hCAII-IN-9 to achieve substantial hCA IX blockade (IC50: 0.17 μM) while maintaining a 6.9-fold margin over hCA II inhibition [1]. This is unachievable with acetazolamide, which lacks this selectivity. The compound's predicted inability to cross the blood-brain barrier [1] further confines its action to peripheral tumors, reducing CNS-mediated confounding effects in whole-animal models.

Peripheral Target Validation Studies Requiring Exclusion of CNS Pharmacology

For in vivo studies where target engagement must be restricted to peripheral tissues, hCAII-IN-9 is a superior probe due to its in silico classification as a non-BBB penetrant [1]. This property allows for the pharmacological validation of hCA IX and XII in non-CNS disease models (e.g., hypoxic solid tumors, arthritis) without the behavioral or neurological side effects associated with brain-penetrant sulfonamides.

In Vitro Toxicology Screening Referencing a Non-Cytotoxic Carbonic Anhydrase Ligand

In phenotypic screening cascades or long-term cell culture models, hCAII-IN-9 preserves 72% HEK-293 T cell viability at 100 μM, compared to only 23% for cisplatin [1]. This moderate cytotoxicity profile makes it a suitable reference compound for profiling the toxicological window of new chemical entities inhibiting carbonic anhydrases, particularly when distinguishing on-target pharmacology from general cellular stress is required.

Structure-Activity Relationship (SAR) Anchor Point for Designing hCA IX-Selective Chemotypes

Medicinal chemists can use hCAII-IN-9 as an SAR reference due to its distinct selectivity inversion relative to the structurally similar compound 9 [1]. While both are benzamide derivatives, hCAII-IN-9's selectivity for hCA IX provides a specific pharmacophoric fingerprint—driven by its sulfonamide and chloro substitution pattern—that can be leveraged to design next-generation, tumor-specific CA inhibitors with minimized hCA II-related liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for hCAII-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.